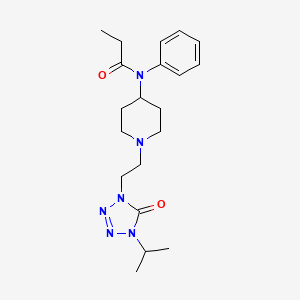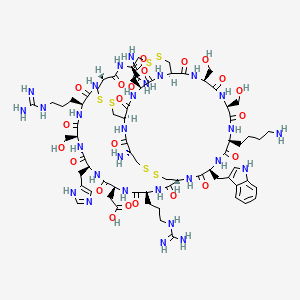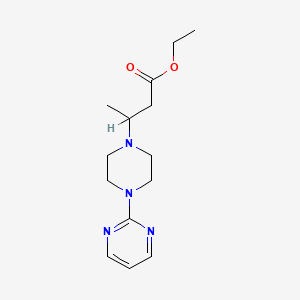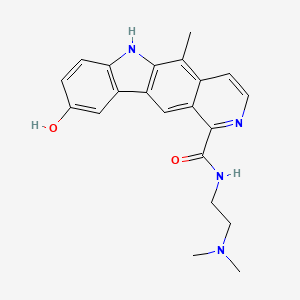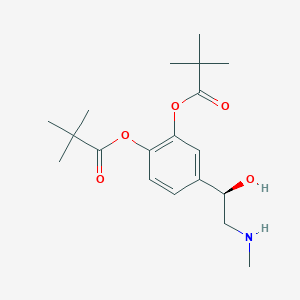
Qrj6BQ5yhr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid: is a compound with the molecular formula C24H32O4 and a molecular weight of 384.5085 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and butanoic acid derivatives.
Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biology:
Antioxidant: Due to its hydroxyphenyl groups, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and aging.
Medicine:
Pharmaceuticals: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.
Industry:
Stabilizers: It is used as a stabilizer in the production of plastics and other materials to prevent degradation and enhance longevity.
Mécanisme D'action
The mechanism of action of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
- 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)pentanoic acid
Uniqueness:
- Structure: The presence of two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone makes it unique compared to similar compounds.
- Properties: Its antioxidant properties and potential applications in various fields highlight its distinctiveness.
Propriétés
Numéro CAS |
52406-24-3 |
|---|---|
Formule moléculaire |
C24H32O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C24H32O4/c1-22(2,3)17-12-15(8-10-19(17)25)24(7,14-21(27)28)16-9-11-20(26)18(13-16)23(4,5)6/h8-13,25-26H,14H2,1-7H3,(H,27,28) |
Clé InChI |
ZLFHNCHMEGLFKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)O)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


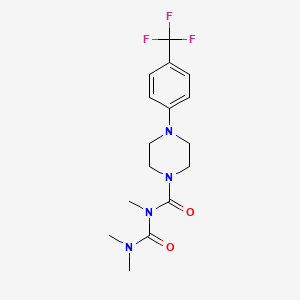
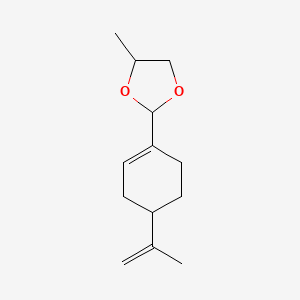
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)

